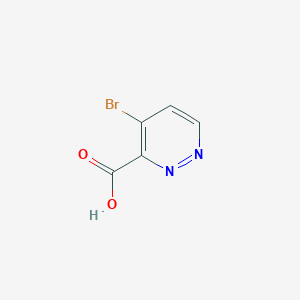![molecular formula C21H34N4O5Si B15241690 7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15241690.png)
7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a complex organic molecule with potential applications in various scientific fields This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a methoxy group, and a tert-butyldimethylsilyl-protected hydroxymethyl group
Métodos De Preparación
The synthesis of 7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl group during the synthesis. The final steps often involve deprotection and purification to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrrolo[2,3-d]pyrimidine core can be reduced under specific conditions to yield different derivatives.
Substitution: The TBDMS-protected hydroxyl group can be substituted with other functional groups after deprotection. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-((3AR,4R,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Possible applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparación Con Compuestos Similares
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Atorvastatin Related Compound E: Used in pharmaceutical applications.
Other pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups, which can significantly alter their chemical properties and applications.
Propiedades
Fórmula molecular |
C21H34N4O5Si |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
7-[(3aR,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C21H34N4O5Si/c1-20(2,3)31(7,8)27-11-13-14-15(30-21(4,5)29-14)18(28-13)25-10-9-12-16(25)23-19(22)24-17(12)26-6/h9-10,13-15,18H,11H2,1-8H3,(H2,22,23,24)/t13-,14-,15-,18-/m1/s1 |
Clave InChI |
JYDWCPAPYXMKPS-ATNYBXOESA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C |
SMILES canónico |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=C(N=C4OC)N)CO[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)
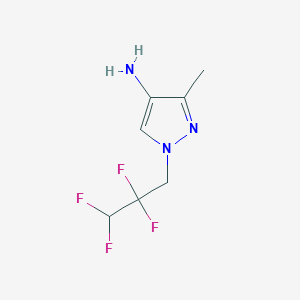
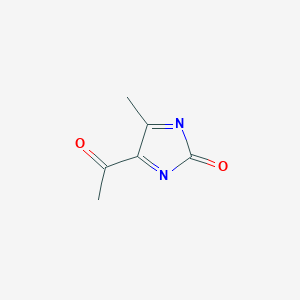

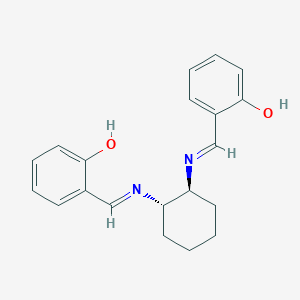
![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
amine](/img/structure/B15241629.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
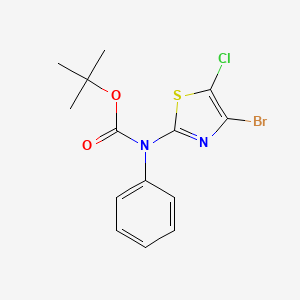
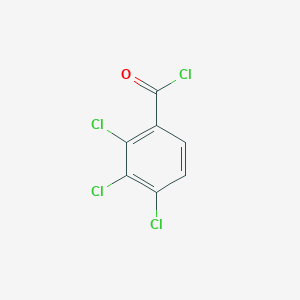
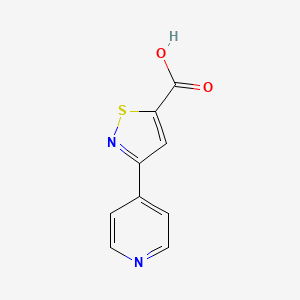
![2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
![3-[(5-Bromofuran-3-yl)methoxy]azetidine](/img/structure/B15241681.png)
